molecular formula C19H23F3N4O2 B286445 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Número de catálogo B286445
Peso molecular: 396.4 g/mol
Clave InChI: OPLQGRBMQCEZCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TPI-1062, is a novel small molecule drug candidate that has been developed for the treatment of various autoimmune diseases. It is a potent inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors.

Mecanismo De Acción

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exerts its therapeutic effects by selectively inhibiting JAK1 and TYK2, which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors. By blocking the activity of these enzymes, 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and disease activity.
Biochemical and Physiological Effects
2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to effectively reduce inflammation and disease activity in preclinical models of various autoimmune diseases. In addition, 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments include its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile. However, the limitations include the need for specialized equipment and expertise for the synthesis of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, as well as the need for appropriate controls and dosing regimens in experimental studies.

Direcciones Futuras

There are several future directions for the development and application of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Evaluation of the efficacy and safety of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in additional preclinical models of autoimmune diseases.
3. Further clinical studies to evaluate the efficacy and safety of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in larger patient populations with various autoimmune diseases.
4. Investigation of the potential use of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in combination with other therapies for the treatment of autoimmune diseases.
5. Exploration of the potential use of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in other disease indications, such as cancer and infectious diseases.
Conclusion
In conclusion, 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. Its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile, make it a promising candidate for further development and application in the field of autoimmune disease research and therapy.

Métodos De Síntesis

The synthesis of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps include the preparation of 4-(3-trifluoromethylphenyl)piperazine, which is then reacted with 2-(2-bromoethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to give the final product. The synthesis has been optimized to ensure high yield and purity of the final product.

Aplicaciones Científicas De Investigación

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to effectively reduce inflammation and disease activity, with a favorable safety profile. 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been evaluated in human clinical trials for the treatment of ulcerative colitis and Crohn's disease, with promising results.

Propiedades

Fórmula molecular

C19H23F3N4O2

Peso molecular

396.4 g/mol

Nombre IUPAC

2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C19H23F3N4O2/c20-19(21,22)14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-26-17(27)16-5-2-6-25(16)18(26)28/h1,3-4,13,16H,2,5-12H2

Clave InChI

OPLQGRBMQCEZCX-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

SMILES canónico

C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.